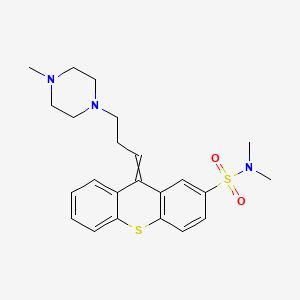
硫泰兴
描述
Thiothixene is an antipsychotic medicine used to treat a mental condition called schizophrenia . It is a thioxanthene derivative, specifically the cis isomer of N,N-dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]thioxanthene-2-sulfonamide .
Synthesis Analysis
Several methods for the synthesis of Thiothixene are described in literature, which all rely on varying thioxanthone derivatives upon which the (4-methylpiperazin-1-yl)propylidene side chain is constructed .Molecular Structure Analysis
Thiothixene has a molecular formula of C23H29N3O2S2 . The geometrical structure, electronic and optical properties, electronic absorption spectra, vibrational frequencies, natural charge distribution, and thermodynamic properties of the trans and cis structures of Thiothixene have been investigated using density functional theory (DFT) and time-dependent DFT (TDDFT) methods .Chemical Reactions Analysis
Thiothixene acts as an antagonist (blocking agent) on different postsynaptic receptors . It has certain chemical and pharmacological similarities to the piperazine phenothiazines and differences from the aliphatic group of phenothiazines .Physical And Chemical Properties Analysis
Thiothixene has a molecular formula of C23H29N3O2S2, an average mass of 443.625 Da, and a monoisotopic mass of 443.170105 Da .科学研究应用
1. 治疗精神分裂症
硫泰兴是一种噻吨衍生物,它在治疗精神分裂症方面的疗效已得到探索。 Che Xin 等人(2014 年)使用可生物降解材料聚乳酸 (PLA) 开发了一种盐酸硫泰兴 (HT) 的可注射长效控释原位凝胶。该制剂旨在提高行为障碍患者的治疗效果,这些患者可能难以遵循用药计划。体外和体内研究表明,这种凝胶可以在数周内释放药物,具有良好的组织相容性,没有明显的炎症反应 (Che Xin、Wang Lihong、Li Qiuyuan 和 Liu Hongzhuo,2014)。
2. 心理药理作用
硫泰兴的心理药理作用已与其他抗精神病药物(如氯丙嗪和异丙嗪)进行了比较。 A. Weissman (2004) 的研究检查了它对慢性精神分裂症患者的影响,突出了其显着的抗精神病特性。该研究还深入探讨了硫泰兴的几何异构,探索了其异构体之间药理活性的差异 (A. Weissman,2004)。
3. 对精神分裂症患者体感诱发电位的影響
B. Saletu 等人(2004 年)研究了硫泰兴对精神分裂症患者体感诱发反应的影响。研究发现,硫泰兴会引起 SEP 的潜伏期和幅度发生显着变化,特别是在后期的峰值。这些变化与精神病理学的改善相关,表明硫泰兴在治疗精神分裂症中的潜在作用机制 (B. Saletu、M. Saletu、T. Itil 和 J. Jones,2004)。
4. 与血清水平和年龄的相关性
J. Yesavage 等人(2004 年)的研究检查了硫泰兴血清水平与年龄之间的相关性,结果显示急性单次试验剂量水平与年龄呈正相关。这种相关性很显着,表明硫泰兴具有年龄依赖性的药代动力学,这可能会影响其临床疗效和安全性 (J. Yesavage、C. Holman 和 R. Cohn,2004)。
5. 血浆水平监测
T. Putten 等人(2004 年)使用放射受体测定法对硫泰兴及其活性代谢物的血浆水平进行了研究。研究结果表明,在某些血浆水平时,精神分裂症患者出现显着改善的可能性更高。这项研究强调了监测血浆水平以优化治疗效果的重要性 (T. Putten、P. May、S. Marder、J. Wilkins 和 B. Rosenberg,2004)。
作用机制
- Thiothixene primarily acts as an antagonist (blocking agent) on various postsynaptic receptors:
- Muscarinic (Cholinergic) M1/M2 Receptors : Thiothixene’s action on these receptors results in anticholinergic symptoms (e.g., dry mouth, blurred vision, difficulty urinating, sinus tachycardia, ECG changes, and memory loss). However, it may also attenuate extrapyramidal side effects .
- Thiothixene elicits antipsychotic activity by postsynaptic blockade of central nervous system (CNS) dopamine receptors. This inhibition of dopamine-mediated effects contributes to its therapeutic effects. Additionally, thiothixene has alpha-adrenergic blocking activity .
- Thiothixene’s action leads to symptom improvement in schizophrenia patients. It helps manage hallucinations, delusions, and disorganized thinking by balancing brain chemicals .
Target of Action
Mode of Action
Result of Action
安全和危害
Thiothixene may cause serious side effects such as uncontrolled muscle movements in your face, stiffness in your neck, tightness in your throat, trouble breathing or swallowing, seizure, a light-headed feeling, severe constipation, low white blood cell counts, or severe nervous system reaction . It is not approved for use in older adults with dementia-related psychosis .
未来方向
属性
IUPAC Name |
N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBKORZTTCHDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023658 | |
| Record name | Thiothixene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Pratically insoluble in water (cis-, trans- mixture), Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture), Slightly soluble in carbon tetrachloride | |
| Record name | Thiothixene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Orbinamon | |
Color/Form |
White to tan crystals cis-, trans- mixture), White to tan crystalline powder | |
CAS RN |
5591-45-7 | |
| Record name | Thiothixene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5591-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiothixene [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005591457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiothixene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]-9H-thioxanthene-2-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thiothixene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
114-118 °C (cis-, trans- mixture), Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/, MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/, MP: 158-160.5 °C /Thiothixene dimaleate/, MP: 229 °C /Thiothixene dioxalate/ | |
| Record name | Thiothixene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of thiothixene?
A1: While the exact mechanism is not fully elucidated, thiothixene, like other typical antipsychotics, is believed to exert its effects primarily through antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. [, , , ]
Q2: Does thiothixene interact with other neurotransmitter systems?
A2: Yes, research suggests that thiothixene may also interact with other neurotransmitter systems, including serotonin, norepinephrine, and histamine receptors. The clinical significance of these interactions is not fully understood but could contribute to its therapeutic effects and side effect profile. [, , ]
Q3: How does thiothixene compare to other typical antipsychotics in terms of its binding affinity for D2 receptors?
A3: Thiothixene exhibits a relatively high affinity for dopamine D2 receptors, similar to other typical antipsychotics like haloperidol. [, , ] In a study comparing thiothixene and haloperidol, both drugs demonstrated similar efficacy in reducing psychotic symptoms, although thiothixene was associated with a higher incidence of extrapyramidal side effects. []
Q4: What is the relationship between thiothixene plasma levels and clinical response?
A4: Several studies have explored the relationship between thiothixene plasma levels and clinical response. Research indicates a curvilinear correlation between the two, with optimal therapeutic response observed within a specific plasma concentration range. [, , , ]
Q5: What are the primary clinical indications for thiothixene?
A5: Thiothixene is primarily indicated for the treatment of schizophrenia. It has been shown to be effective in managing both positive symptoms (e.g., hallucinations, delusions) and negative symptoms (e.g., apathy, social withdrawal) of the disorder. [, , , ]
Q6: Are there specific patient populations in whom thiothixene may be more or less suitable for use?
A6: While thiothixene is generally considered safe and effective for a wide range of patients with schizophrenia, certain factors may influence its suitability. For instance, elderly patients may be more sensitive to the effects of thiothixene and may require lower doses. [] Additionally, individuals with certain medical conditions or taking specific medications may experience drug interactions or require careful monitoring. []
Q7: How is thiothixene metabolized in the body?
A7: Thiothixene undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes. [, , ] It is metabolized into various metabolites, some of which may contribute to its therapeutic or side effects.
Q8: What factors can influence the pharmacokinetics of thiothixene?
A8: Several factors can influence the pharmacokinetics of thiothixene, including age, gender, genetics, liver function, and concomitant medications. [, , ] For instance, smoking has been shown to increase the clearance of thiothixene, potentially leading to lower plasma concentrations. []
Q9: Does thiothixene interact with other medications?
A9: Yes, thiothixene can potentially interact with other medications, particularly those that are metabolized by the same cytochrome P450 enzymes or affect those enzymes' activity. [, , ] For example, co-administration with enzyme inducers (e.g., carbamazepine) can decrease thiothixene levels, while inhibitors (e.g., cimetidine) can increase levels, potentially leading to altered efficacy or toxicity.
Q10: What analytical methods are used to quantify thiothixene in biological samples?
A10: Several analytical methods have been developed to measure thiothixene concentrations in biological samples, such as plasma and blood. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), fluorescence spectrophotometry, and radioimmunoassay (RIA). [, , , ]
Q11: What are the challenges in developing stable formulations of thiothixene?
A11: Thiothixene, like many antipsychotic drugs, presents challenges in formulation due to its low solubility and potential for degradation. Researchers have investigated various strategies to enhance its solubility, stability, and bioavailability, such as using different salts, polymorphs, particle size reduction techniques, and complexation with cyclodextrins. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




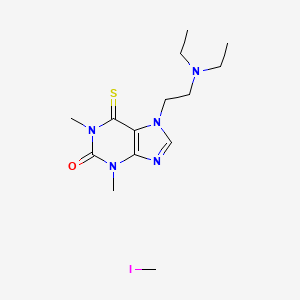
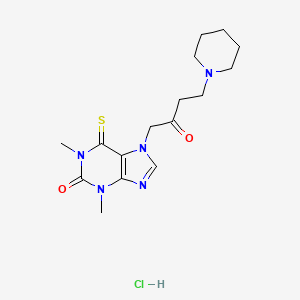
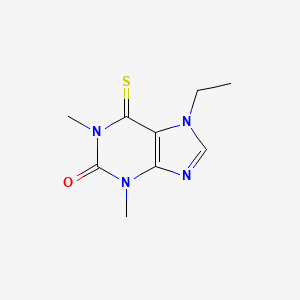
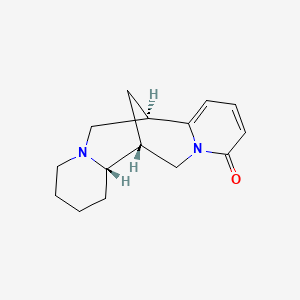
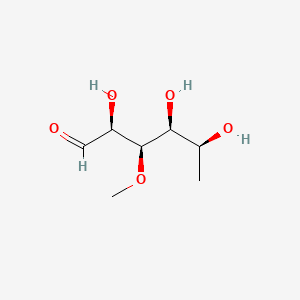
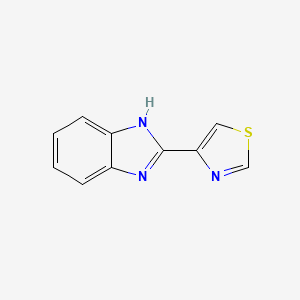
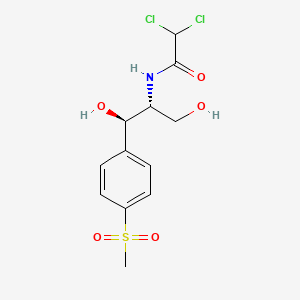
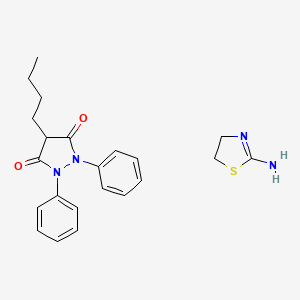


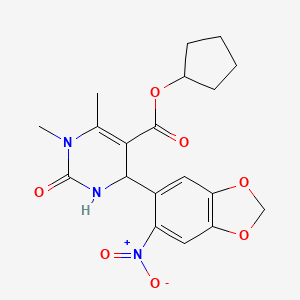

![Cyclohexanecarboxamide, n-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-n-2-pyridinyl-](/img/structure/B1682269.png)